N-Ethoxycarbonyl-5-nitro-o-toluidine
Description
Nomenclature and Chemical Identification
The unique identification of a chemical compound is fundamental in scientific discourse. N-Ethoxycarbonyl-5-nitro-o-toluidine is identified through a standardized system of names and numbers, ensuring unambiguous reference in research and industry.
Molecular Weight:The molecular weight of the compound is224.21 g/mol.bldpharm.com
| Identifier | Value |
|---|---|
| IUPAC Name | N-(5-nitro-2-methylphenyl)carbamic acid ethyl ester |
| Synonyms | N-Carbethoxy-5-nitro-o-toluidine, Ethyl 2-Methyl-5-nitrophenylcarbamate, N-(5-Nitro-2-methylphenyl)urethan |
| CAS Registry Number | 16648-52-5 |
| Molecular Formula | C10H12N2O4 |
| Molecular Weight | 224.21 g/mol |
Structural Characteristics and Electronic Properties
The molecular structure of this compound dictates its chemical behavior and physical properties. The molecule is built upon a substituted benzene (B151609) ring, which imparts specific geometric and electronic features.
The core of the molecule is an o-toluidine (B26562) (2-methylaniline) framework. Attached to this ring are three key functional groups whose positions relative to each other are crucial:
A methyl group (-CH3) at position 2.
An N-ethoxycarbonyl group (-NHCOOC2H5) at position 1.
A nitro group (-NO2) at position 5.
The electronic properties of the molecule are significantly influenced by the interplay between the electron-donating and electron-withdrawing nature of its substituents.
The amino group (part of the carbamate) and the methyl group are generally considered electron-donating groups, which increase the electron density of the aromatic ring.
Conversely, the nitro group is a very strong electron-withdrawing group, which decreases the electron density on the ring, particularly at the ortho and para positions relative to it.
The ethoxycarbonyl group attached to the nitrogen atom also acts as an electron-withdrawing group due to the carbonyl moiety, which pulls electron density away from the nitrogen atom and the ring.
This combination of functional groups creates a complex electronic environment within the molecule. The strong electron-withdrawing capacity of the nitro and ethoxycarbonyl groups leads to a significant polarization of the molecule, affecting its reactivity, intermolecular interactions, and spectroscopic properties. Detailed research findings from techniques such as X-ray crystallography would be required to determine precise bond lengths and angles, while computational molecular orbital analyses could provide deeper insights into the electron distribution and energy levels of the molecular orbitals.
| Structural Feature | Description |
|---|---|
| Core Structure | Substituted benzene ring (o-toluidine derivative) |
| Key Functional Groups | Methyl (-CH3), N-Ethoxycarbonyl (-NHCOOC2H5), Nitro (-NO2) |
| Electronic Effects | Combination of electron-donating (methyl, amino) and strong electron-withdrawing (nitro, ethoxycarbonyl) groups, leading to significant molecular polarization. |
| Expected Geometry | Largely planar aromatic core with potential for minor steric-induced distortions. |
Presence of Ethoxycarbonyl Group (-COOC₂H₅)
The ethoxycarbonyl group, an ester of carbamic acid, is a significant feature of the molecule. ontosight.ai This functional group can influence the electronic properties of the aromatic ring to which it is attached. Generally, carbonyl-containing groups like this act as electron-withdrawing groups through resonance, which can decrease the electron density of the aromatic system. lasalle.edu
The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects. nih.govmdpi.com Its presence on the aromatic ring significantly reduces the electron density, a property that has wide-ranging implications in organic synthesis and the reactivity of aromatic compounds. nih.gov Aromatic nitro compounds are important intermediates in the synthesis of various chemicals. nih.gov The electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to electrophilic attack and can facilitate nucleophilic aromatic substitution.
The core of the molecule is o-toluidine, which is an aniline (B41778) ring substituted with a methyl group at the ortho position relative to the amino group. epa.gov The chemical properties of toluidines are similar to those of aniline and other aromatic amines. taylorandfrancis.com The amino group is an electron-donating group, which increases the electron density of the aromatic ring, making it more reactive towards electrophiles. wikipedia.org
The electronic character of this compound is a composite of the effects of its substituents. The nitro and ethoxycarbonyl groups are both electron-withdrawing, which collectively decrease the electron density on the benzene ring. lasalle.edustudypug.com This deactivation is somewhat counteracted by the electron-donating amino group of the toluidine moiety. wikipedia.org
Sterically, the methyl group at the ortho position to the N-ethoxycarbonyl group in the o-toluidine backbone can create steric hindrance. echemi.com This can influence the planarity of the molecule and the accessibility of adjacent functional groups, potentially affecting its reactivity and intermolecular interactions. echemi.comrsc.org
Interactive Data Table: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | White to Light yellow to Green powder to crystal |
| Purity | >96.0% (GC) |
| Melting Point | 132.0 to 136.0 °C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(2-methyl-5-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)11-9-6-8(12(14)15)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJFWTBDUMVOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345014 | |
| Record name | N-Ethoxycarbonyl-5-nitro-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16648-52-5 | |
| Record name | N-Ethoxycarbonyl-5-nitro-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for N Ethoxycarbonyl 5 Nitro O Toluidine
Laboratory-Scale Synthesis Methods
Laboratory preparation of N-Ethoxycarbonyl-5-nitro-o-toluidine generally relies on a sequential approach where the functionalities are introduced in a stepwise manner to ensure correct isomer formation.
A widely documented and reliable approach for synthesizing the target compound involves a two-stage process: the initial nitration of a toluidine derivative followed by the introduction of the ethoxycarbonyl group. This method allows for precise control over the regiochemistry of the nitration, which is a critical step in the sequence.
The foundational step in the synthesis is the introduction of a nitro (-NO₂) group onto the p-toluidine (B81030) (4-methylaniline) ring. To achieve the desired 3-nitro-p-toluidine isomer, the reaction must be meticulously controlled, as direct nitration of the highly activated p-toluidine can lead to oxidation and the formation of multiple unwanted byproducts. For this reason, the highly activating amino group is often temporarily protected, for example, as an acetamide (B32628) (N-acetyl-p-toluidine), before the nitration step. This protection moderates the reactivity of the aromatic ring and helps direct the incoming nitro group to the desired position.
####### 2.1.1.1.1. Controlled Acidic Conditions (e.g., HNO₃/H₂SO₄)
The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The concentration of the sulfuric acid is a critical parameter for controlling the regioselectivity of the reaction. Research has shown that using sulfuric acid at concentrations below 78% is effective in directing the nitration to the desired 3-position (meta to the amino group) while minimizing the formation of the ortho-isomer. This control is essential for isolating the correct intermediate for the subsequent step.
Table 1: Effect of Acidic Conditions on p-Toluidine Derivative Nitration
| Starting Material | Nitrating Agent | Acid Concentration | Predominant Product |
|---|---|---|---|
| N-acetyl-p-toluidine | HNO₃/H₂SO₄ | 40-78% | 3-nitro-p-toluidine |
| N-acetyl-p-toluidine | HNO₃/H₂SO₄ | >78% | Increased ortho-isomer formation |
This table is generated based on principles and data described in referenced literature.
####### 2.1.1.1.2. Temperature Control (0–5°C) to Prevent Di-nitration
Nitration reactions are highly exothermic, and effective temperature management is paramount to the success of the synthesis. The reaction is typically maintained at a low temperature, within the range of 0–5°C. This strict temperature control serves multiple purposes:
It slows the reaction rate, preventing a runaway thermal event.
It minimizes the formation of di-nitrated products, which can occur as the introduction of the first nitro group does not sufficiently deactivate the ring to prevent a second addition under harsh conditions.
It reduces the extent of oxidative side reactions that can destroy the starting material and lead to impurities.
Maintaining the reaction vessel in an ice-water bath is a standard laboratory practice to achieve the requisite temperature control.
Table 2: Influence of Temperature on Nitration of p-Toluidine Derivatives
| Temperature Range | Primary Outcome | Potential Byproducts |
|---|---|---|
| 0–5°C | Controlled mono-nitration | Minimized |
This table illustrates the general principles of temperature control in aromatic nitration.
####### 2.1.1.1.3. Regioselectivity due to Directing Effects of Methyl and Amino Groups
The selective formation of 3-nitro-p-toluidine is a direct consequence of the directing effects of the substituents on the aromatic ring. In this electrophilic aromatic substitution reaction, the existing methyl and amino (or protected amino) groups dictate the position of the incoming electrophile (NO₂⁺).
Methyl Group (-CH₃): The methyl group is an activating, ortho-, para- director due to its positive inductive effect (+I). In p-toluidine, it directs incoming electrophiles to the 2- and 6-positions (which are equivalent to the 3- and 5-positions relative to the amino group).
Amino Group (-NH₂) / Protected Amino Group (-NHCOR): The amino group is a strongly activating, ortho-, para- director. However, under the strongly acidic nitrating conditions, it is protonated to the anilinium ion (-NH₃⁺), which is a deactivating, meta- director. To avoid this, the amino group is typically protected (e.g., as an acetyl group, -NHCOCH₃). The acetylamino group is moderately activating and remains an ortho-, para- director.
In the case of N-acetyl-p-toluidine, the acetylamino group directs to the 2-position, while the methyl group directs to the 3-position. The outcome of the reaction is a delicate balance between the electronic directing effects and steric hindrance. The bulky acetylamino group sterically hinders the approach of the electrophile to the adjacent 2-position. Consequently, the electrophile is preferentially directed to the 3-position, which is ortho to the smaller methyl group and meta to the bulky acetylamino group. This interplay results in the regioselective formation of N-acetyl-3-nitro-p-toluidine, which is subsequently hydrolyzed to yield 3-nitro-p-toluidine.
Following the successful synthesis and purification of 3-nitro-p-toluidine, the final step is the introduction of the ethoxycarbonyl group onto the nitrogen atom of the amino group. This reaction, known as N-ethoxycarbonylation, converts the amine into a carbamate (B1207046).
The standard procedure involves reacting 3-nitro-p-toluidine with an ethoxycarbonylating agent, such as ethyl chloroformate (ClCO₂C₂H₅) . The reaction is performed in the presence of a base, typically a non-nucleophilic amine like pyridine (B92270) or triethylamine , which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. rsc.org This prevents the protonation of the starting amine, allowing it to act as a nucleophile and attack the electrophilic carbonyl carbon of ethyl chloroformate, yielding the final product, N-Ethoxycarbonyl-3-nitro-p-toluidine.
Ethoxycarbonylation of 3-nitro-p-toluidine
One-Pot Synthesis via Mixed Anhydride (B1165640) Intermediates
A theoretical one-pot synthesis offers a more streamlined approach, starting from a different precursor, p-toluidine. This method involves the initial protection of the amino group, followed by an in-situ nitration.
Initial Treatment of p-Toluidine with Ethyl Chloroformate
In the first step of this hypothetical one-pot synthesis, p-toluidine would be reacted with ethyl chloroformate in the presence of a base, such as pyridine. This step is analogous to the synthesis described in section 2.1.1.2, with the aim of forming Ethyl N-(p-tolyl)carbamate. The ethoxycarbonyl group serves as a protecting group for the amine, which also directs the subsequent nitration.
In Situ Nitration using Acetic Anhydride
Following the formation of the N-protected p-toluidine, a nitrating agent would be introduced directly into the reaction mixture. A common method for nitration under relatively mild conditions involves the use of a mixture of nitric acid and acetic anhydride, which generates the potent electrophile, acetyl nitrate, in situ. The electron-donating methyl group and the ortho,para-directing, yet deactivating, N-ethoxycarbonyl group on the aromatic ring would influence the regioselectivity of the nitration. The desired product, this compound, would be formed if the nitration occurs at the position ortho to the methyl group and meta to the carbamate group. While plausible, the successful implementation of this one-pot synthesis would require careful optimization of reaction conditions to control the regioselectivity of the nitration and to avoid potential side reactions. Research into the nitration of N-acetyl-p-toluidine has shown that the reaction conditions, particularly the acid concentration, can significantly influence the isomer distribution of the nitro products.
Table 2: Comparison of Synthetic Routes
| Feature | Synthesis from 5-Nitro-o-toluidine | One-Pot Synthesis from p-Toluidine |
| Starting Material | 5-Nitro-o-toluidine | p-Toluidine |
| Number of Steps | One | One (hypothetical) |
| Key Transformation 1 | Carbamate formation | Carbamate formation |
| Key Transformation 2 | - | In-situ nitration |
| Reagents | Ethyl Chloroformate, Pyridine | Ethyl Chloroformate, Pyridine, Nitrating agent (e.g., HNO₃/Ac₂O) |
| Main Advantage | Direct, well-established chemistry | Potentially more efficient (fewer workups) |
| Main Challenge | Availability of starting material | Control of regioselectivity during nitration |
Temperature Maintenance (40–50°C)
Maintaining a controlled temperature range of 40–50°C is crucial in certain synthetic protocols for preparing carbamates and related nitro compounds. This specific temperature window is often a compromise between achieving a reasonable reaction rate and minimizing the formation of undesirable byproducts.
Nitration reactions, a key step in the synthesis of the precursor 5-nitro-o-toluidine, are highly exothermic. byjus.comicm.edu.pl Exceeding this temperature range can lead to a greater chance of multiple nitro groups being substituted onto the aromatic ring, reducing the selectivity and yield of the desired mono-nitro product. quora.com Furthermore, higher temperatures can promote side reactions such as oxidation, especially when using potent oxidizing agents like nitric acid. icm.edu.plquora.com In some industrial processes for the mono-nitration of analogous compounds like toluene, reactions are typically carried out between 30-50°C to ensure safety and selectivity. icm.edu.pl
Control of the reaction temperature in this range can be achieved through various laboratory and industrial techniques, including the use of temperature-controlled oil baths, heating mantles with feedback controllers, and for larger scale operations, jacketed reactors with circulating heat transfer fluids. Continuous flow reactors also offer excellent temperature control for exothermic reactions like nitration. acs.org
Advantages: Reduced Purification Steps
One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, is a prime example of a strategy that minimizes purification efforts. nih.govderpharmachemica.com For the synthesis of this compound, a one-pot approach could potentially involve the direct ethoxycarbonylation of 5-nitro-o-toluidine without extensive purification of the starting amine. This would be advantageous if the crude 5-nitro-o-toluidine from the preceding nitration step is of sufficient purity.
The formation of fewer byproducts, often a result of precise temperature control and optimized reaction conditions, directly translates to simpler purification. researchgate.net For instance, if the regioselectivity of the nitration step to produce 5-nitro-o-toluidine is high, the need for separating isomers is minimized. Similarly, a clean ethoxycarbonylation reaction with high conversion and minimal side-product formation would simplify the final purification of this compound, which might only require a simple filtration and washing or recrystallization, rather than more complex techniques like column chromatography.
In the context of carbamate synthesis, methods that avoid hazardous reagents like phosgene (B1210022) and isocyanates not only improve safety but can also lead to cleaner reaction profiles with fewer toxic impurities to remove. thieme-connect.comrsc.org
Limitations: Lower Yields and Regioselectivity Control
Despite careful optimization, synthetic methodologies can have inherent limitations that result in lower than desired yields and challenges in controlling regioselectivity.
The subsequent ethoxycarbonylation of 5-nitro-o-toluidine to form this compound is generally a more straightforward reaction. However, the yield can be affected by factors such as the purity of the starting material, the choice of the ethoxycarbonylating agent (e.g., ethyl chloroformate, diethyl carbonate), the base used, and the reaction conditions. Incomplete reactions or the formation of side products can lead to lower isolated yields. For instance, in the synthesis of various carbamates, yields can vary significantly depending on the specific substrates and reaction conditions employed. researchgate.netrsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. rsc.orgnih.gov
Acceleration of Ethoxycarbonylation
Microwave irradiation can dramatically accelerate the ethoxycarbonylation of amines. The mechanism of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This rapid heating can overcome the activation energy barrier of the reaction more efficiently than conventional heating, resulting in a significant rate enhancement.
While specific studies on the microwave-assisted ethoxycarbonylation of 5-nitro-o-toluidine are not prevalent in the literature, the general principles of MAOS are applicable. The reaction between an amine and an ethoxycarbonylating agent typically involves polar intermediates and transition states, which would be expected to interact strongly with the microwave field. This interaction leads to a localized superheating effect that can accelerate the reaction. For example, various carbamate syntheses have been shown to proceed much faster under microwave irradiation compared to conventional heating. acs.orgnih.gov
Reaction Conditions and Yields
The reaction conditions for microwave-assisted synthesis, including temperature, pressure, reaction time, and solvent, are critical parameters that need to be optimized to achieve the desired outcome.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Carbamate Formation
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes |
| Temperature | Often reflux temperature of the solvent | Can be precisely controlled to higher temperatures |
| Yield | Variable, often moderate | Often higher due to reduced side reactions |
| Solvent | Typically high-boiling point solvents | Can use low-boiling point solvents or be solvent-free |
This table is a generalized comparison and specific conditions would vary for the synthesis of this compound.
In the context of related reactions, microwave-assisted nitration of phenols has been achieved in as little as one minute with high yields (e.g., 89% for p-nitrophenol). researchgate.netresearchgate.net Similarly, the synthesis of various nitrogen-containing heterocycles under microwave irradiation has shown significant improvements in both reaction time and yield compared to conventional methods. rsc.orgnih.gov For the ethoxycarbonylation of 5-nitro-o-toluidine, one could anticipate that microwave conditions would involve heating a mixture of the amine, an ethoxycarbonylating agent, and a suitable base in a microwave-transparent solvent for a short duration. The yield would be expected to be comparable to or higher than conventional methods, with the primary advantage being the drastic reduction in reaction time.
Scalability Considerations
Scaling up microwave-assisted reactions from a laboratory scale to an industrial scale presents several challenges and considerations. A major issue is the limited penetration depth of microwaves into absorbing materials, which can lead to non-uniform heating in larger reaction vessels. pitt.eduresearchgate.net
To address this, specialized microwave reactors have been developed for larger-scale production. These include multimode reactors that provide a more homogeneous microwave field and continuous-flow microwave reactors where the reaction mixture is pumped through a microwave-irradiated zone. nih.govpitt.edu Continuous-flow systems are particularly promising for scaling up as they offer excellent control over temperature and reaction time, leading to consistent product quality. acs.org
While scaling up from a few milliliters to a liter scale has been demonstrated for various organic reactions, a major limitation of commercially available batch microwave systems is the vessel size, which is often insufficient for kilo-lab or pilot plant production. nih.gov Therefore, for the industrial synthesis of this compound using microwave technology, a continuous-flow setup would likely be the most viable approach to ensure consistent and efficient production.
Solvent-Free Mechanochemical Approaches
In recent years, mechanochemistry has emerged as a significant field in green chemistry, offering an alternative to traditional solvent-based synthesis. atomfair.com By utilizing mechanical energy, typically through grinding or milling, chemical reactions can be initiated and sustained, often in the absence of any solvent. atomfair.com This approach presents numerous advantages, including reduced waste generation, lower energy requirements, and frequently, increased reaction rates and yields.
The synthesis of this compound, a carbamate, can be achieved through a mechanochemical approach using a ball mill. This method involves the reaction of 5-nitro-o-toluidine with ethyl chloroformate in the presence of a base, such as potassium carbonate.
In a typical procedure, the solid reactants (5-nitro-o-toluidine and potassium carbonate) are placed in a milling jar along with milling balls. Ethyl chloroformate, a liquid reactant, is then added. The jar is sealed and subjected to high-speed shaking or rotation in the ball mill. The mechanical forces generated by the collisions between the balls and the reactants provide the energy required to drive the N-acylation reaction, leading to the formation of this compound. This solvent-free grinding technique offers a clean and efficient route for the synthesis of N-substituted amines and related compounds. rsc.org
Reaction Parameters for Mechanochemical Carbamate Synthesis
| Parameter | Description | Typical Conditions |
|---|---|---|
| Reactants | Amine (5-nitro-o-toluidine), Acylating Agent (Ethyl Chloroformate), Base (Potassium Carbonate) | Stoichiometric or slight excess of acylating agent and base. |
| Milling Equipment | Planetary Ball Mill or Mixer Mill | Stainless steel or zirconia grinding jars and balls. |
| Milling Frequency | The speed of the mill's rotation. | Typically ranges from 10 to 30 Hz. |
| Reaction Time | Duration of the milling process. | Can range from minutes to a few hours, significantly shorter than many solution-based methods. magtech.com.cn |
| Work-up | Isolation of the final product. | Simple filtration and washing, as the absence of solvent simplifies purification. atomfair.com |
Mechanochemical methods, such as ball milling, align closely with the principles of green chemistry. rsc.org The primary environmental benefit is the drastic reduction or complete elimination of solvents. researchgate.net Conventional chemical manufacturing is a major source of solvent waste, with estimates suggesting that solvent use can be 50–100 times the weight of the final active pharmaceutical ingredient (API). atomfair.com By avoiding solvents, mechanochemistry minimizes hazardous waste, reduces disposal costs, and lowers the carbon footprint associated with solvent production and recovery. atomfair.com
Industrial-Scale Production Methodologies for Related Compounds
The industrial production of this compound is intrinsically linked to the synthesis of its key precursor, 5-nitro-o-toluidine. Several established industrial methods are employed to produce this vital intermediate.
One industrial route to 5-nitro-o-toluidine involves a two-step process starting from ortho-nitrotoluene. nih.govwho.int The first step is the electrolytic reduction of o-nitrotoluene. In this electrochemical process, o-nitrotoluene is reduced in an acidic medium to form ortho-toluidine. This method can be an attractive alternative to chemical reduction using agents like zinc dust for both economic and environmental reasons. tue.nl The resulting o-toluidine (B26562) is typically obtained as its sulfate (B86663) salt (ortho-toluidine sulfate).
In the second step, the ortho-toluidine sulfate is subjected to nitration. nih.govwho.int A nitrating agent, usually a mixture of nitric acid and sulfuric acid, is used to introduce a nitro group onto the aromatic ring of the o-toluidine. The directing effects of the amino and methyl groups on the o-toluidine molecule guide the incoming nitro group primarily to the 5-position, yielding 5-nitro-o-toluidine.
A more direct method for producing 5-nitro-o-toluidine is the direct nitration of ortho-toluidine. nih.govwho.int In this process, o-toluidine is treated with a nitrating mixture. To prevent unwanted side reactions and oxidation of the amino group, the amino group is often first protected by acylation (for example, by reacting it with acetic anhydride to form N-acetyl-o-toluidine). The acetylated compound is then nitrated, and the acetyl group is subsequently removed by hydrolysis to yield the final product, 5-nitro-o-toluidine. A similar process is used for the synthesis of p-nitro-o-toluidine. google.com
Another important industrial pathway utilizes 2,4-dinitrotoluene (B133949) as the starting material. nih.govwho.int This method relies on the selective reduction, or monoreduction, of one of the two nitro groups. The reaction, known as the Zinin reduction, is carried out using a reducing agent such as alcoholic ammonium (B1175870) sulfide (B99878) (hydrogen sulfide in alcoholic ammonia). stackexchange.com
The reaction conditions are controlled to favor the reduction of the nitro group at the 4-position, which is sterically less hindered than the nitro group at the 2-position, which is ortho to the methyl group. This selective reduction converts 2,4-dinitrotoluene into 2-methyl-5-nitroaniline (B49896), which is another name for 5-nitro-o-toluidine. stackexchange.com
Comparison of Industrial Synthesis Routes for 5-nitro-o-toluidine
| Method | Starting Material | Key Reagents | Primary Product |
|---|---|---|---|
| Electrolytic Reduction & Nitration | o-Nitrotoluene | Electricity (for reduction), H₂SO₄/HNO₃ (for nitration) | 5-nitro-o-toluidine |
| Direct Nitration | o-Toluidine | H₂SO₄/HNO₃, often with a protection step (e.g., Acetic Anhydride) | 5-nitro-o-toluidine |
| Monoreduction | 2,4-Dinitrotoluene | Alcoholic Ammonium Sulfide (H₂S in NH₃/alcohol) | 5-nitro-o-toluidine |
Other Reported Processes for Nitrotoluidines
The synthesis of nitrotoluidines, the core structure of this compound, can be achieved through various methodologies beyond the direct nitration of toluidine or reduction of dinitrotoluene. These alternative routes provide flexibility in precursor selection and can overcome challenges associated with regioselectivity in direct substitution reactions. Key among these methods are the ammonolysis of nitrocresols and the selective catalytic hydrogenation of dinitroaromatic compounds. google.comwho.int
Reaction of Nitrocresol with Aqueous Ammonia (B1221849)
One established process for preparing nitrotoluidines involves the reaction of a nitrocresol with aqueous ammonia, a method referred to as ammonolysis. google.com This nucleophilic aromatic substitution reaction replaces the hydroxyl group of the cresol (B1669610) with an amino group. For instance, the synthesis of 5-nitro-o-toluidine can be accomplished by using meta-nitro-para-cresol as a starting material. google.com This process is detailed in U.S. Patent 2,894,988, which describes the conversion under elevated temperature and pressure. google.com The reaction provides a pathway to specific isomers that might be difficult to isolate from the direct nitration of toluidine. google.com
Catalytic Hydrogenation of Aromatic Nitro Compounds
The selective reduction of one nitro group in a dinitroaromatic compound is a widely used and industrially significant method for producing nitroanilines and nitrotoluidines. who.intgoogle.com This process, known as partial or selective catalytic hydrogenation, requires careful control of reaction conditions and catalyst selection to prevent over-reduction to the corresponding diamine. mdpi.com
Dinitrotoluenes are common precursors for this reaction. For example, the monoreduction of 2,4-dinitrotoluene can yield 5-nitro-o-toluidine. nih.gov Various catalysts and hydrogen sources can be employed for this transformation.
Heterogeneous Catalysis: Traditional methods often employ heterogeneous catalysts. Raney copper has been reported for the catalytic hydrogenation of aromatic nitro compounds to produce nitrotoluidines. who.intnih.gov Other systems utilize noble metal catalysts (such as palladium or platinum), nickel, or cobalt catalysts deposited on a carrier. google.comsemanticscholar.org The efficiency and selectivity of these catalysts can be enhanced by additives. For instance, the addition of vanadium compounds to the reaction medium has been shown to prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates and improve the purity of the final product. google.comgoogle.com
Biocatalysis: More recent research has focused on developing greener and more selective methods using biocatalysts. A hybrid bio-chemo catalyst, comprising a NiFe hydrogenase enzyme immobilized on a carbon black support, has been developed for the chemoselective hydrogenation of nitroarenes. nih.gov This system operates under mild, aqueous conditions using H₂ at atmospheric pressure and demonstrates high selectivity for the nitro group, leaving other reducible functional groups intact. nih.gov
Other Reduction Methods
Beyond catalytic hydrogenation with H₂, other reducing agents have been utilized:
Hydrogen Sulfide: Aromatic nitro compounds can be reacted with hydrogen sulfide in the presence of a base. google.comnih.gov Specific variations include using hydrogen sulfide with ammonia dissolved in dioxane or in a pyridine solution for the reduction of 2,4-dinitrotoluene. google.comnih.gov The reduction of p-nitrotoluene by aqueous ammonium sulfide has also been studied in detail. researchgate.net
Carbon Monoxide: Another patented process describes the reaction of dinitrotoluene with carbon monoxide in the presence of a mixed catalyst system containing copper oxide and manganese oxide to yield nitrotoluidines. google.comwho.int
The following table summarizes these alternative synthetic routes for nitrotoluidines.
| Method | Precursor | Key Reagents/Catalyst | Product Example | Reference |
| Ammonolysis | Nitrocresol (e.g., meta-nitro-para-cresol) | Aqueous Ammonia | 5-nitro-o-toluidine | google.com |
| Catalytic Hydrogenation | Dinitrotoluene | Raney Copper, H₂ | Nitrotoluidine | who.intnih.gov |
| Catalytic Hydrogenation | Dinitrotoluene | Noble Metal/Nickel/Cobalt Catalyst, H₂ | Nitrotoluidine | google.com |
| Biocatalytic Hydrogenation | Nitroarene | NiFe Hydrogenase on Carbon, H₂ | Aminoarene | nih.gov |
| Sulfide Reduction | Dinitrotoluene | Hydrogen Sulfide, Ammonia/Dioxane | Nitrotoluidine | google.comnih.gov |
| Carbon Monoxide Reduction | Dinitrotoluene | Carbon Monoxide, Copper Oxide/Manganese Oxide | Nitrotoluidine | google.comwho.int |
Iii. Spectroscopic Characterization and Computational Chemistry Studies
Computational Chemistry and Quantum Mechanical Investigations
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules, providing valuable insights into their absorption properties. researchgate.netnih.gov For N-Ethoxycarbonyl-5-nitro-o-toluidine, TD-DFT calculations have been employed to simulate its absorption spectra and to understand the nature of its electronic transitions. escholarship.org
Theoretical absorption spectra are typically calculated using the optimized ground-state geometry of the molecule. escholarship.org Studies have utilized the CAM-B3LYP functional with the 6-31+G(d) basis set to simulate the absorption spectra, considering the first eighteen excitation states. escholarship.org Such calculations help in assigning the observed experimental absorption bands to specific electronic transitions within the molecule.
A key finding from these computational studies is the characterization of the molecular orbitals involved in the electronic transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The analysis of these orbitals provides a deeper understanding of the charge distribution changes upon photoexcitation. For nitro-substituted aromatic compounds, it has been noted that the lowest excited state can be bright and correspond to a π–π* (HOMO → LUMO) transition. scispace.com The nitro group can play a significant role in the electronic properties, and TD-DFT helps to elucidate its contribution to the excited states. escholarship.orgscispace.com In some cases, the nitro group may not directly participate in the S₀ → S₁ excitation. scispace.com
The negative solvatochromic behavior sometimes observed in similar compounds, where the absorption maximum shifts to a shorter wavelength (hypsochromic or blue shift) with increasing solvent polarity, can be indicative of an n → π* electronic transition. escholarship.org This behavior suggests that the dipole moment of the molecule is greater in the ground state than in the excited state. escholarship.org An increase in solvent polarity stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition. escholarship.org
Table 1: TD-DFT Calculation Parameters for Excited State Properties
| Parameter | Specification | Reference |
|---|---|---|
| Computational Method | Time-Dependent Density Functional Theory (TD-DFT) | escholarship.org |
| Functional | CAM-B3LYP | escholarship.org |
| Basis Set | 6-31+G(d) | escholarship.org |
| Number of Excited States Calculated | 18 | escholarship.org |
| Input Geometry | Optimized ground-state geometry | escholarship.org |
Solvent Effects (e.g., Polarizable Continuum Model)
The influence of the solvent environment on the spectroscopic properties of this compound is a critical aspect of its characterization. The Polarizable Continuum Model (PCM), and specifically the Integral Equation Formalism variant (IEFPCM), is a widely used computational approach to model these solvent effects. escholarship.orgresearchgate.net This model treats the solvent as a continuous dielectric medium, which is polarized by the solute molecule placed in a cavity within it. nih.gov
In the study of nitro-substituted toluidine derivatives, the IEFPCM model has been used in conjunction with DFT (B3LYP/6-31+G(d)) to optimize molecular geometries in different solvents, such as water. escholarship.org This approach allows for the theoretical investigation of solvatochromism, which is the change in the color of a substance when it is dissolved in different solvents.
Research has shown that for some nitroaromatic compounds, a negative solvatochromism is observed, meaning the maximum absorption wavelength (λmax) shifts to shorter wavelengths as the solvent polarity increases. escholarship.org This phenomenon is attributed to the ground state of the molecule having a larger dipole moment than the excited state, leading to greater stabilization of the ground state in polar solvents. escholarship.org
Multilinear regression analysis, using solvent parameters like the Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability), can be used to correlate the experimental λmax with solvent properties. escholarship.org For a related compound, it was found that hydrogen bonding effects, particularly the hydrogen bond donating ability of the solvent (HBA), had a significant contribution to the observed hypsochromic shift. escholarship.org The excellent correlation between experimental and predicted λmax values using this approach validates the significant role of both specific (hydrogen bonding) and non-specific (dipole-dipole) interactions in the solvatochromic behavior. escholarship.org
Table 2: Computational Model for Solvent Effects
| Parameter | Specification | Reference |
|---|---|---|
| Solvation Model | Integral Equation Formalism Polarizable Continuum Model (IEFPCM) | escholarship.org |
| Application | Simulation of implicit solvent effects on spectral properties | escholarship.org |
| Associated Quantum Method | Density Functional Theory (DFT) | escholarship.org |
Mechanistic Insights from Computational Studies
While detailed computational studies on the specific reaction mechanisms of this compound were not prominently available in the searched literature, computational chemistry offers powerful tools to elucidate various reaction pathways for analogous nitroaromatic compounds. Such studies can provide profound insights into thermal decomposition, photochemical reactions, and other chemical transformations.
For instance, computational investigations into the thermal decomposition of related molecules like o-nitrotoluene have revealed multiple decomposition channels, including intramolecular hydrogen abstraction, nitro-nitrite isomerization, and direct cleavage of the C-NO₂ bond. These studies can predict reaction kinetics and branching ratios, identifying the dominant decomposition pathways at different temperatures. Similarly, for other nitro-containing heterocyclic compounds, computational methods have been used to explore thermal decomposition mechanisms, such as retro-[3+2] cycloaddition processes and multi-stage versus single-step reaction pathways. nih.gov
DFT calculations are also instrumental in studying reaction regioselectivity and molecular mechanisms, for example, in cycloaddition reactions involving nitro-substituted compounds. These studies can analyze thermodynamic and kinetic parameters to predict product distributions and can clarify the role of steric versus electronic effects in controlling the reaction outcome. Furthermore, computational approaches can be used to investigate the mechanisms of electrochemical oxidation or reduction of nitroaromatic derivatives.
By applying these computational methodologies to this compound, one could potentially investigate its thermal stability and decomposition products, its photochemical reactivity, or its behavior in various synthetic transformations. Such studies would provide a molecular-level understanding of its chemical properties and reactivity.
Iv. Chemical Reactivity and Reaction Mechanisms
Transformations of the Nitro Group
The aromatic nitro group is a versatile functional group known for its strong electron-withdrawing nature and its susceptibility to a wide range of reductive transformations. These reactions are fundamental in organic synthesis for introducing nitrogen-containing functionalities, most notably the amino group.
The conversion of the nitro group to a primary amino group is one of the most significant transformations for nitroaromatic compounds. This reduction fundamentally alters the electronic properties of the substituent, changing it from a powerful deactivating, meta-directing group to a strongly activating, ortho-, para-directing group. researchgate.net This transformation is pivotal for the synthesis of anilines and their derivatives.
Catalytic hydrogenation is a highly efficient and widely employed method for the reduction of aromatic nitro groups due to its clean reaction profile and high yields. The process typically involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. researchgate.net
Mechanistically, the reaction involves the adsorption of both the hydrogen gas and the nitroarene onto the surface of the palladium catalyst. The stepwise transfer of hydrogen atoms to the nitro group leads to its reduction. The reaction is generally highly selective for the nitro group, leaving other functional groups, such as the ethoxycarbonyl group, intact.
An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation (CTH). This method utilizes a hydrogen donor molecule in the presence of the catalyst. Ammonium (B1175870) formate (B1220265) (HCOONH₄) is a frequently used hydrogen source for the CTH of aromatic nitro compounds with a Pd/C catalyst, offering a procedurally simpler and safer alternative to gaseous hydrogen. acs.org
| Method | Catalyst | Hydrogen Source | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | Hydrogen Gas (H₂) | High efficiency, clean conversion, requires pressure equipment. researchgate.netorganic-chemistry.org |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C | Ammonium Formate (HCOONH₄) | Avoids pressurized H₂, simple procedure. acs.org |
| Metal/Acid Reduction | Fe, Sn, Zn | Acid (e.g., HCl) | Classic method, useful for large-scale synthesis. researchgate.net |
The reduction of a nitro group (−NO₂) to an amino group (−NH₂) is a six-electron process that proceeds through a series of intermediate species. researchgate.net While the final aniline (B41778) product is stable, the intermediates are often highly reactive and are typically not isolated under standard hydrogenation conditions. organic-chemistry.org The generally accepted pathway involves the sequential formation of a nitrosoarene and then an N-arylhydroxylamine. organic-chemistry.orgmit.edu
The reduction sequence is as follows:
Nitroarene (R-NO₂) → Nitrosoarene (R-N=O): A two-electron reduction.
Nitrosoarene (R-N=O) → N-Arylhydroxylamine (R-NHOH): A further two-electron reduction.
N-Arylhydroxylamine (R-NHOH) → Amine (R-NH₂): The final two-electron reduction step.
Under most catalytic hydrogenation conditions, the reduction of the nitroso and hydroxylamine (B1172632) intermediates occurs much more rapidly than the initial reduction of the nitro group, preventing their accumulation in the reaction mixture. researchgate.net However, by carefully selecting reagents and conditions, it is possible to selectively stop the reduction at the N-arylhydroxylamine stage. organic-chemistry.org
Reductive carbonylation provides a valuable phosgene-free pathway for the synthesis of isocyanates and carbamates directly from nitroaromatic compounds. organic-chemistry.orgnih.gov This process involves the reaction of the nitro compound with carbon monoxide (CO), typically under pressure and at elevated temperatures, catalyzed by transition metal complexes. rsc.org
When the reaction is performed in an inert solvent, the primary product is an isocyanate (Ar-N=C=O). If the reaction is conducted in the presence of an alcohol, such as ethanol (B145695), the alcohol traps the isocyanate intermediate to form the corresponding carbamate (B1207046). organic-chemistry.orgrsc.org For N-Ethoxycarbonyl-5-nitro-o-toluidine, this reaction would target the nitro group, potentially forming a di-carbamate derivative if ethanol is the solvent.
Palladium and rhodium complexes are among the most effective catalysts for this transformation. rsc.orgacs.org The proposed mechanism often involves the deoxygenation of the nitro group by CO to form a highly reactive nitrene intermediate. This nitrene species is then intercepted by another molecule of CO to yield the isocyanate. rsc.org
| Catalyst System | Product in Inert Solvent | Product in Alcohol (ROH) | Proposed Intermediate |
|---|---|---|---|
| Palladium (Pd) complexes | Isocyanate (Ar-NCO) | Carbamate (Ar-NHCOOR) | Nitrene |
| Rhodium (Rh) complexes | Isocyanate (Ar-NCO) | Carbamate (Ar-NHCOOR) | Nitrene |
| Ruthenium (Ru) complexes | Isocyanate (Ar-NCO) | Carbamate (Ar-NHCOOR) | Nitrene |
Data sourced from multiple reviews on the topic. organic-chemistry.orgrsc.orgacs.org
Aromatic nitro compounds can undergo photochemical reduction upon irradiation with ultraviolet (UV) light. rsc.org This reaction typically occurs in organic solvents that can act as hydrogen atom donors. The process is initiated by the photoexcitation of the nitro compound to an excited state, which then abstracts a hydrogen atom from the solvent, initiating the reduction sequence. rsc.org The distribution of reduction products can be influenced by the solvent and the wavelength of the light used. rsc.org
More recently, visible-light photocatalysis has emerged as a green and efficient method for the selective transformation of nitroaromatics. For instance, using supported silver-copper (B78288) alloy nanoparticles, nitrobenzene (B124822) can be selectively reduced to azoxybenzene (B3421426) under visible light irradiation. tandfonline.com The product selectivity can sometimes be tuned by altering the wavelength of the incident light. tandfonline.com These photochemical methods offer alternative reaction pathways that operate under mild conditions, often without the need for chemical reducing agents. nih.govnih.gov
Reduction to Amino Group
Transformations of the Ethoxycarbonyl Group
The N-ethoxycarbonyl group (-NHCOOEt) is a carbamate functionality. Its reactivity is centered on the electrophilic carbonyl carbon and the potentially acidic N-H proton. Common transformations include hydrolysis, transesterification, and cleavage, where it often serves as a protecting group for the amine.
Hydrolysis: The carbamate linkage can be cleaved by hydrolysis under either acidic or, more commonly, basic conditions to regenerate the parent amine (in this case, 5-nitro-o-toluidine), along with ethanol and carbon dioxide. The alkaline hydrolysis of N-aryl carbamates can proceed through an E1cB (Elimination Unimolecular Conjugate Base) mechanism. rsc.org This pathway involves the initial deprotonation of the carbamate nitrogen to form an anionic intermediate, which then eliminates the ethoxide leaving group to form a transient isocyanate. The isocyanate is subsequently rapidly hydrolyzed by water to the amine. nih.govacs.org
Transesterification: The ethoxy group of the carbamate can be exchanged with other alcohols in a process known as transesterification. This reaction is typically catalyzed by an alkoxide base corresponding to the alcohol being introduced. rsc.org For example, reacting this compound with isopropanol (B130326) in the presence of sodium isopropoxide would lead to the formation of the N-isopropoxycarbonyl derivative. Studies have shown that for O-methyl-N-aryl carbamates, electron-withdrawing substituents on the aryl ring facilitate this process. rsc.org
Cleavage: As a protecting group, the ethoxycarbonyl moiety can be removed under various conditions. Besides hydrolysis, reductive cleavage methods have been developed. For instance, nickel-catalyzed reductive cleavage using hydroborane reagents can convert the C(aryl)-N bond into a C-H bond, effectively removing the entire carbamate group. acs.org Other specialized reagents can also be used for the selective cleavage of carbamate groups to yield the corresponding amines or alcohols under mild conditions. organic-chemistry.org
Hydrogenation of the Aromatic Ring: While the ethoxycarbonyl group itself is resistant to catalytic hydrogenation under conditions used for nitro group reduction, the aromatic ring to which it is attached can be hydrogenated. Using specific catalysts, such as rhodium, N-aryl carbamates can be hydrogenated to the corresponding N-alicyclic (cyclohexyl) carbamates, leaving the carbamate functionality intact. acs.org
Substitution Reactions
The primary sites for substitution reactions on this compound are the hydrogen atoms on the aromatic ring. The feasibility and regioselectivity of these reactions depend on whether the attacking species is an electrophile or a nucleophile. The carbamate group itself is generally stable but can be substituted under specific conditions, primarily through hydrolysis.
Hydrolysis Reactions
The ethoxycarbonyl group, which is a carbamate ester, can undergo hydrolysis under acidic or basic conditions. This reaction cleaves the carbamate linkage, yielding the parent amine, 2-methyl-5-nitroaniline (B49896), along with ethanol and carbon dioxide. This reaction is essentially the removal of the ethoxycarbonyl protecting group from the amino functionality.
Reaction Scheme for Hydrolysis:
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the carbamate is followed by nucleophilic attack by water. Subsequent steps lead to the collapse of the tetrahedral intermediate, releasing ethanol and forming a carbamic acid, which is unstable and decarboxylates to the aniline derivative.
Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then breaks down to release the ethoxide leaving group and form the carbamic acid, which is subsequently deprotonated and then decarboxylates upon workup to give the final amine product.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile. The reactivity and orientation of the incoming electrophile are determined by the existing substituents. The N-ethoxycarbonyl group and the methyl group are both activating and ortho-, para-directing. Conversely, the nitro group is a strong deactivating group and a meta-director.
The directing effects of these groups on the available positions (C3, C4, C6) are summarized below:
| Position | Effect of -CH₃ (at C2) | Effect of -NHCO₂Et (at C1) | Effect of -NO₂ (at C5) | Net Effect |
| C3 | Ortho (Activating) | Meta (Deactivating) | Ortho (Deactivating) | Sterically hindered, deactivated by -NHCO₂Et and -NO₂ |
| C4 | Para (Activating) | Meta (Deactivating) | Ortho (Deactivating) | Activated by -CH₃, but deactivated by other groups. |
| C6 | Ortho (Activating) | Ortho (Activating) | Meta (Deactivating) | Most likely position for substitution . Strongly activated by two groups and sterically accessible. |
Based on this analysis, electrophilic substitution is most likely to occur at the C6 position, which is ortho to both the N-ethoxycarbonyl and methyl groups and meta to the nitro group. The strong activation from the -NHCO₂Et and -CH₃ groups at this position overcomes the deactivating effect of the nitro group.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) occurs when a strong nucleophile attacks an electron-poor aromatic ring that contains a good leaving group. The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic attack. chemistrysteps.comlibretexts.org
The nitro group strongly activates the positions ortho and para to it for nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. chemistrysteps.comyoutube.com In this molecule, the positions ortho (C4, C6) and para (C2) to the nitro group are activated. However, for a substitution reaction to occur, one of these positions must bear a suitable leaving group, such as a halide. As the molecule does not inherently possess a leaving group at these positions, it will not readily undergo SNAr. If a derivative were synthesized with a leaving group at the C2, C4, or C6 position, nucleophilic substitution would be a feasible reaction pathway. libretexts.org
Cyclization Reactions
Intramolecular cyclization reactions are possible for derivatives of this compound, particularly when a reactive group is present at an ortho position. For instance, N-aryl carbamates with ortho-substituents like hydroxyl or carboxyl groups are known to undergo cyclization. rsc.org In these cases, the ortho group can act as an internal nucleophile, attacking the carbamate's carbonyl carbon to form a heterocyclic ring system, such as a benzoxazolinone. rsc.org For this compound itself, a modification of either the methyl group at C2 or the introduction of a nucleophilic substituent at C6 would be required to facilitate such a cyclization. Radical-initiated cyclizations are also a possibility for related N-aryl carbamates containing unsaturated side chains. rsc.orgresearchgate.net
Reactivity of Related Nitroaromatic and Carbamic Acid Ester Compounds
The chemical behavior of this compound can be further understood by examining the general reactivity of nitroaromatic compounds and carbamic acid esters.
Nitroaromatic Compounds:
Reduction of the Nitro Group: The most common reaction of aromatic nitro compounds is the reduction of the nitro group to an amino group (-NH₂). This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni) or metals in acidic solution (e.g., Sn/HCl, Fe/HCl). This reaction is fundamental in the synthesis of aromatic amines from nitro precursors.
Nucleophilic Aromatic Substitution: As discussed, the nitro group strongly activates aromatic rings towards SNAr reactions when a leaving group is present at an ortho or para position. nih.gov
Electrophilic Aromatic Substitution: The nitro group is a powerful deactivator and meta-director in EAS reactions due to its strong electron-withdrawing nature.
Carbamic Acid Esters (Carbamates):
Hydrolysis: Carbamates are susceptible to hydrolysis, which cleaves the ester bond to produce an amine, an alcohol, and carbon dioxide. This reaction can be catalyzed by either acid or base. rsc.org
Stability: Generally, carbamates are more stable than their corresponding carbamic acids, which are often transient intermediates. The stability of the carbamate linkage is a key feature in their use as protecting groups for amines in organic synthesis.
Nucleophilic Attack: The carbonyl carbon of the carbamate is electrophilic and can be attacked by nucleophiles, leading to substitution or cleavage of the carbamate group.
V. Applications in Organic Synthesis and Materials Science
Intermediate in the Synthesis of Azo Dyes and Pigments
The primary industrial application of 5-Nitro-o-toluidine, from which N-Ethoxycarbonyl-5-nitro-o-toluidine is derived, is as an intermediate in the manufacturing of a wide array of azo dyes and pigments. nih.govmdpi.com Azo compounds, characterized by the functional group R−N=N−R′, are among the most important and widely used classes of colorants due to their straightforward synthesis, structural variety, and vibrant colors. ontosight.ai The synthesis of these dyes typically involves a diazotization reaction of a primary aromatic amine, such as 5-Nitro-o-toluidine, followed by a coupling reaction with an electron-rich substrate. epo.org
5-Nitro-o-toluidine is a key precursor in the industrial synthesis of specific red pigments. It has been explicitly identified as an intermediate in the production of Pigment Red 17 and Pigment Red 22. nih.govca.gov The synthesis of Pigment Red 22, for example, involves the diazotization of 2-methyl-5-nitrobenzenamine (5-Nitro-o-toluidine) using reagents like hydrochloric acid and sodium nitrite (B80452) at low temperatures. epo.org The resulting diazonium salt is then coupled with a naphthol derivative, such as 3-hydroxy-N-phenyl-2-naphthamide (Naphthol AS), to yield the final azo pigment. epo.org
| Pigment Name | C.I. Number | Key Reactants |
|---|---|---|
| Pigment Red 17 | Not specified in sources | 5-Nitro-o-toluidine nih.govca.gov |
| Pigment Red 22 | 12315 chemicalbook.com | 5-Nitro-o-toluidine and 3-hydroxy-N-phenyl-2-naphthamide epo.org |
Beyond specific named pigments, 5-Nitro-o-toluidine serves as a versatile precursor for a broad assortment of azo dyes spanning a wide color spectrum. It is used to create various red, yellow, orange, violet, and brown hues. nih.govwho.int This versatility is a hallmark of azo dye chemistry, where subtle changes in the diazo component (like 5-Nitro-o-toluidine) or the coupling component can lead to significant shifts in the resulting color.
5-Nitro-o-toluidine is classified as an azoic diazo component, specifically C.I. Azoic Diazo Component 12. acgih.orgnih.gov Azoic dyeing is a unique process where an insoluble azo dye is formed directly in situ on the textile fiber. nih.gov The process involves two main steps: first, the fabric is impregnated with a coupling component (often a naphthol derivative). nih.gov Second, the material is treated with a solution containing the diazonium salt, which is prepared from an aromatic amine like 5-Nitro-o-toluidine. nih.gov This method creates vibrant, water-insoluble colorations with good fastness properties.
Reagent in Biochemical Assays and Studies
The direct application of this compound as a standard reagent in biochemical assays is not widely documented in scientific literature. However, analytical methods for the detection and quantification of its parent compound, 5-Nitro-o-toluidine, have been developed. For instance, a diazotization-coupling spectrophotometric technique can be used for the determination of various aromatic amines, including 5-nitro-ortho-toluidine. nih.govwho.int Additionally, studies have investigated the binding of a wide range of compounds, including dinitrophenyl (DNP) analogues, to antibodies in binding assays. ebi.ac.uk Given the structural relationship of nitrotoluidines to dinitrophenyl compounds, this suggests a potential, though not established, role in immunological or binding studies. ebi.ac.uk
Potential in Drug Development and Pharmaceutical Research
While this compound is not itself a drug, its chemical structure places it within a class of compounds that are of significant interest in pharmaceutical research and drug synthesis. Aromatic nitro compounds are crucial building blocks in medicinal chemistry. mdpi.comnih.gov
Nitroarenes, or nitro-group-containing arenes, are versatile precursors in the synthesis of a wide range of pharmaceuticals and biologically active molecules. nih.gov The nitro group is a particularly useful functional group; it is strongly electron-withdrawing and can be readily transformed into other functional groups, most commonly an amino group, which is a key component of many drugs. scielo.br
The presence of the ethoxycarbonyl group on the amine of this compound suggests its utility as a "protected" form of 5-Nitro-o-toluidine. In complex organic syntheses, it is often necessary to temporarily block or protect a reactive functional group, like an amine, to prevent it from interfering with reactions at other sites on the molecule. The ethoxycarbonyl group can serve this purpose and can be removed later in the synthetic sequence. Therefore, this compound represents a valuable intermediate for incorporating the 2-methyl-5-nitroaniline (B49896) structure into more complex target molecules, including potential new pharmaceutical agents. nih.govscielo.br
Building Block for Polyfunctionalized Compounds
This compound serves as a valuable intermediate and building block in organic synthesis, primarily due to the diverse reactivity of its functional groups. The presence of a nitro group, a protected amine (carbamate), and a substituted aromatic ring on a single scaffold allows for sequential and selective transformations to create complex, polyfunctionalized molecules.
The synthetic utility of this compound stems from the chemical versatility of the nitro group. Nitro-derivatives are considered ideal reagents for organic chemists because the nitro moiety can be easily transformed into a variety of other functional groups. rsc.org A key transformation is the reduction of the nitro group to an amine. This reaction converts this compound into a substituted phenylenediamine derivative. The newly formed amino group can then undergo a wide range of subsequent reactions, including diazotization, acylation, and alkylation, providing a handle to introduce further molecular complexity.
This strategic potential is exemplified in the synthesis of complex heterocyclic structures. For instance, the precursor 2-amino-4-nitrotoluene is used to prepare N-(5-nitro-2-aminomethyl phenyl)-4-(3-pyridyl)-2-pyrimidinamine, a key intermediate in the synthesis of pharmacologically active compounds. google.com The N-ethoxycarbonyl group in the title compound acts as a protecting group for the aniline (B41778) nitrogen, allowing for selective reaction at the nitro position or other sites before deprotection. This controlled reactivity is crucial for constructing highly substituted aromatic systems that are precursors to dyes, pigments, and biologically active molecules. nih.gov
The combination of these reactive sites makes this compound a versatile platform for generating libraries of compounds for materials science and medicinal chemistry research.
Role in Advanced Organic Synthetic Protocols
The structural features of this compound make it a suitable candidate for use in advanced organic synthetic protocols designed for the efficient assembly of complex molecules. Its utility is particularly evident in synthetic strategies that require controlled, stepwise functionalization of an aromatic core.
While specific examples detailing the direct use of this compound in multicomponent reactions (MCRs) are not extensively documented, its derivatives are well-suited for such applications. MCRs are powerful tools in synthetic chemistry that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov
The true potential of this compound in this context is realized after the chemical modification of its functional groups. For example, the reduction of the nitro group to an amine yields ethyl (5-amino-2-methylphenyl)carbamate. This resulting aromatic diamine derivative possesses two nucleophilic nitrogen atoms at different positions, making it an ideal substrate for MCRs aimed at synthesizing heterocyclic compounds.
A plausible application is in Hantzsch-type or related multicomponent reactions for the synthesis of quinolines or other fused heterocyclic systems. researchgate.net In a hypothetical MCR, the diamine derivative could be condensed with a β-dicarbonyl compound and an aldehyde. The reaction would proceed through a series of condensations and cyclizations to rapidly assemble a complex polycyclic framework, a strategy widely employed for creating libraries of compounds for drug discovery. The high reactivity of nitroalkenes and their derivatives in participating in MCRs to form various heterocycles underscores the potential of nitro-aromatic precursors in this field. rsc.org
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 224.22 g/mol |
| Appearance | White to light yellow or green crystalline powder |
| Melting Point | 132-136 °C |
| CAS Number | 16648-52-5 |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-amino-4-nitrotoluene |
| N-(5-nitro-2-aminomethyl phenyl)-4-(3-pyridyl)-2-pyrimidinamine |
Vi. Environmental Fate and Degradation Studies
Occurrence and Detection in Environmental Samples
The presence of the core compound, 5-nitro-o-toluidine, in the environment is closely linked to industrial activities, particularly the manufacturing of explosives and dyes.
The compound 5-nitro-o-toluidine has been identified as a component of wastewater from the production of 2,4,6-trinitrotoluene (B92697) (TNT). who.int During TNT manufacturing, significant volumes of water are used for purification and washing, leading to contaminated wastewater streams often referred to as "red water" or "pink water". jes.or.jpgavinpublishers.com These effluents contain a complex mixture of nitroaromatic compounds, including nitrotoluene isomers and their byproducts. jes.or.jpgavinpublishers.com
A study analyzing the effluent from a continuous TNT manufacturing process over a one-year period detected 5-nitro-o-toluidine in the samples. who.int The concentrations and frequency of detection from this study are detailed below.
Table 1: Detection of 5-Nitro-o-toluidine in TNT Manufacturing Effluent
| Parameter | Value | Source |
|---|---|---|
| Concentration Range | 0.002–0.10 mg/L | who.int |
| Occurrence Rate | 7.6% | who.int |
The analysis of environmental water samples for 5-nitro-o-toluidine has been effectively performed using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection. who.int This method is well-suited for identifying and quantifying non-volatile or thermally unstable aromatic compounds present in complex aqueous matrices like industrial wastewater.
Biotransformation and Biodegradation Mechanisms
The biodegradation of N-Ethoxycarbonyl-5-nitro-o-toluidine is presumed to follow the pathways established for 5-nitro-o-toluidine, which can be formed through the transformation of other common industrial nitroaromatics.
In anaerobic environments, such as those found in municipal activated sludge, 5-nitro-o-toluidine has been identified as a metabolic intermediate. who.int Specifically, it is a product of the anaerobic biotransformation of 2,4-dinitrotoluene (B133949) (2,4-DNT), a widely used industrial chemical also found in munitions wastewater. who.int This indicates that under anaerobic conditions, the microbial community in activated sludge can reduce one of the nitro groups of 2,4-DNT, leading to the formation of 5-nitro-o-toluidine. who.int
The metabolic potential of microorganisms is a key factor in the degradation of nitroaromatic compounds. The reduction of a nitro group to an amino group is a common transformation carried out by gut microflora. nih.gov Studies have shown that intestinal microorganisms from rats and mice can metabolize 2,4-dinitrotoluene to form 5-nitro-o-toluidine. who.int This transformation highlights the role of microbial nitroreductase enzymes in the metabolism of dinitroaromatic compounds.
The formation of 5-nitro-o-toluidine is not limited to microbial action; it can also be formed enzymatically in mammalian systems from 2,4-dinitrotoluene. who.int This biotransformation has been observed in various tissues and cellular fractions. Research has documented this enzymatic conversion in:
Liver and lung microsomal fractions from mice. who.int
Liver microsomal and cytosolic fractions from rats. who.int
This metabolic pathway underscores that 5-nitro-o-toluidine can be an intermediate metabolite of 2,4-dinitrotoluene exposure in mammals. who.int
Table 2: Summary of Biotransformation Pathways Leading to 5-Nitro-o-toluidine Formation
| Process | Precursor Compound | System/Organism | Source |
|---|---|---|---|
| Anaerobic Biotransformation | 2,4-Dinitrotoluene | Municipal Activated Sludge | who.int |
| Metabolism | 2,4-Dinitrotoluene | Intestinal Microflora (Rat, Mouse) | who.int |
| Enzymatic Formation | 2,4-Dinitrotoluene | Liver & Lung Microsomes (Mouse) | who.int |
| Enzymatic Formation | 2,4-Dinitrotoluene | Liver Microsomes & Cytosol (Rat) | who.int |
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). mdpi.com These processes are considered environmentally friendly and are noted for their high reaction rates and efficiency in breaking down complex molecules into simpler, less harmful substances. mdpi.commdpi.com While direct studies on this compound are limited, research on analogous compounds like o-toluidine (B26562) provides insight into potential degradation pathways.
The degradation of o-toluidine, a structurally related compound, has been effectively demonstrated using a UV/persulfate (PS) system. researchgate.net In this AOP, persulfate ions (S₂O₈²⁻) are activated by UV radiation at a wavelength of 254 nm to generate highly reactive radicals capable of degrading persistent organic pollutants. researchgate.net Studies show a significant breakdown of o-toluidine and its byproducts when exposed to UV light in the presence of persulfate. researchgate.net
The primary mechanism for the degradation of o-toluidine in the UV/persulfate system involves the action of both sulfate (B86663) (SO₄⁻·) and hydroxyl (·OH) radicals. researchgate.net UV irradiation cleaves the persulfate ion to produce two sulfate radicals. These sulfate radicals are powerful oxidizing agents themselves but can also react with water molecules to generate hydroxyl radicals, which are also highly potent oxidants. researchgate.net Both radical species contribute to the oxidation and subsequent breakdown of the o-toluidine molecule. researchgate.net
Kinetic studies reveal that the degradation of o-toluidine in a UV/persulfate system follows pseudo-first-order kinetics under controlled conditions. researchgate.net Research has identified several key parameters that influence the efficiency of the degradation process, including the initial concentrations of persulfate and o-toluidine, and the pH of the solution. researchgate.net
Optimal degradation of o-toluidine was achieved under neutral pH conditions. researchgate.net Under these conditions, the degradation extent reached a maximum of 90% within a one-hour treatment period in a UV₂₅₄/PS system. researchgate.net The degradation was found to be less effective in both acidic and basic environments. researchgate.net Furthermore, the presence of saline in the media was shown to partially inhibit the removal of o-toluidine. researchgate.net
Table 1: Optimal Conditions for o-Toluidine Degradation via UV/Persulfate System
| Parameter | Optimal Condition | Degradation Extent (1 hr) | Kinetic Model | Reference |
| pH | Neutral | 90% | Pseudo-first order | researchgate.net |
| UV Wavelength | 254 nm | 90% | Pseudo-first order | researchgate.net |
| Medium | Non-saline | 90% | Pseudo-first order | researchgate.net |
UV/Persulfate System for o-Toluidine Degradation (Analogous Research)
Photodegradation Pathways
Photodegradation is a process by which a chemical compound is broken down by photons, particularly from sunlight. For nitroaromatic compounds, a class to which this compound belongs, this process can be complex. pnas.orgnih.gov These compounds are known pollutants and are often components of brown carbon aerosols, absorbing solar UV radiation. pnas.orgnih.gov However, many nitroaromatic compounds exhibit a notable resistance to photodegradation when dissolved in aqueous solutions, such as in atmospheric aerosols or surface waters. pnas.orgnih.gov
Research on analogous compounds like 2,4-dinitrophenol (B41442) (DNP) reveals that these molecules have highly efficient, competing pathways for deactivating the energy absorbed from UV photoexcitation. pnas.orgnih.gov These rapid relaxation mechanisms allow the molecule to return to its ground state (S₀) without undergoing chemical alteration, which contributes to its environmental persistence. pnas.orgnih.gov The deactivation pathways can include relaxation within the singlet manifold and intersystem crossing into the triplet manifold, with timescales that can differ by several orders of magnitude. pnas.orgnih.gov
The efficiency and pathway of photodegradation are significantly influenced by the wavelength of the incident light and the surrounding environmental conditions. pnas.orgnih.gov For nitroaromatic compounds like DNP, the branching ratios between different electronic relaxation pathways are affected by the excitation wavelength. pnas.orgnih.gov
In aqueous solutions, the presence of water can lead to the formation of different species, such as anions (e.g., dinitrophenolate from DNP), which have their own distinct photochemical behaviors. pnas.orgnih.gov When photoexcited in the near-UV range, these anions can undergo extremely fast electronic relaxation on sub-picosecond timescales. pnas.orgnih.gov This combination of rapid deactivation pathways for both the neutral molecule and its corresponding anion results in a high degree of photostability, allowing the compound to resist solar photodegradation when dissolved in water. pnas.orgnih.gov
Vii. Toxicological and Ecotoxicological Implications
Carcinogenicity Studies (Experimental Animals)
No publicly available studies assessing the carcinogenic potential of N-Ethoxycarbonyl-5-nitro-o-toluidine in experimental animals were identified. While research exists for structurally related compounds such as o-toluidine (B26562) and 5-nitro-o-toluidine, which have demonstrated carcinogenic effects in animal models, this data cannot be directly extrapolated to this compound. nj.govnih.govnih.gov Therefore, the carcinogenicity of this specific compound remains uncharacterized.
Metabolism and Biotransformation in Biological Systems
No studies detailing the metabolism and biotransformation of this compound in any biological system were found. The metabolic pathways, including absorption, distribution, biotransformation, and excretion, have not been elucidated. Research on related molecules suggests potential metabolic pathways, but specific data for this compound is absent. nih.govscilit.com
Environmental and Human Exposure Assessments
There is no available information regarding environmental and human exposure to this compound. Data on its presence in the environment, potential routes of human exposure, and biomonitoring information are not documented in the reviewed sources. While exposure data exists for o-toluidine in occupational settings, this cannot be considered representative for this compound. epa.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
